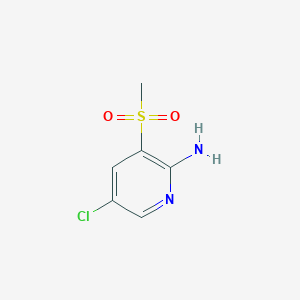

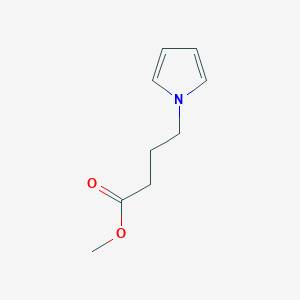

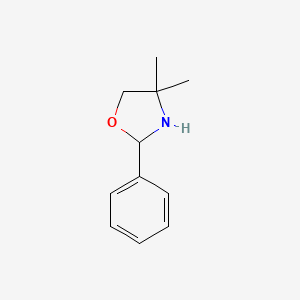

![molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1](/img/structure/B3049469.png)

5,7-Dibromothieno[3,4-b]pyrazine

Overview

Description

5,7-Dibromothieno[3,4-b]pyrazine (5,7-DBTP) is a heterocyclic aromatic compound . It is a small molecule with a molecular weight of 293.97 g/mol , and is composed of two nitrogen atoms, two sulfur atoms, and two bromine atoms.

Synthesis Analysis

The synthesis of this compound-based compounds often involves Stille cross-coupling . The prepared oligomers include two oligothieno[3,4-b]pyrazine series from monomer to trimer, as well as a series of mixed terthienyls in which the ratio of thieno[3,4-b]pyrazine to either thiophene or 3,4-ethylene-dioxythiophene has been varied .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H . The molecular structure of certain derivatives has been studied using X-ray diffraction.Chemical Reactions Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.97 g/mol .Scientific Research Applications

Photovoltaic Device Applications

5,7-Dibromothieno[3,4-b]pyrazine-based monomers are used in the synthesis of donor−acceptor copolymers for photovoltaic devices. These copolymers exhibit significant photovoltaic performance due to their unique optical properties, electrochemical behavior, and energy levels (Zhou et al., 2010).

Crystal Structure Analysis

The molecular structure of certain derivatives, like 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, has been studied using X-ray diffraction. These studies provide insights into the donor-acceptor arrangement of molecules in parallel stacks, which is critical for understanding the material's properties (Mørkved et al., 2007).

Synthesis of Conjugated Materials

Thieno[3,4-b]pyrazine-based terthienyls are synthesized as precursors for low band gap conjugated materials. The electronic nature of these compounds is tunable, which is essential for the development of materials with specific electronic properties (Schwiderski & Rasmussen, 2013).

Electrochromic Material Development

This compound derivatives are employed in the creation of electrochromic materials. These materials show promising applications in NIR electrochromic devices due to their excellent electrochromic properties, including high coloration efficiency and fast response times (Zhao et al., 2014).

Optoelectronic Applications

The synthesis of thieno[3,4-b]pyrazine-based copolymers is utilized for optoelectronic applications. These copolymers demonstrate unique optical and electrochemical properties, which are crucial for their performance in field-effect charge transport (Zhu et al., 2006).

Safety and Hazards

properties

IUPAC Name |

5,7-dibromothieno[3,4-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIVDZFQFBEWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(SC(=C2N=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591406 | |

| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207805-24-1 | |

| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)

![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)